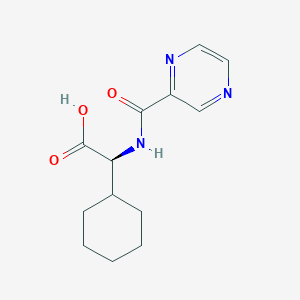

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Description

(S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (CAS: 848777-30-0) is a chiral small molecule characterized by a cyclohexyl group, a pyrazine-2-carboxamido moiety, and an acetic acid backbone. Its synthesis involves coupling pyrazine-2-carboxylic acid with (S)-cyclohexylglycine methyl ester using BOP reagent, followed by hydrolysis to yield the free carboxylic acid derivative . This compound serves as a critical intermediate in pharmaceutical synthesis, notably for telaprevir, a protease inhibitor used in hepatitis C treatment . Its molecular weight is 263.29 g/mol, with a purity typically ≥95% in commercial preparations .

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJCLNODLCIGDU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717876 | |

| Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848777-30-0 | |

| Record name | (αS)-α-[(2-Pyrazinylcarbonyl)amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848777-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is a derivative of pyrazinamide, which is known to target the membrane transport function in mycobacterium tuberculosis.

Mode of Action

Pyrazinamide, a related compound, is known to disrupt membrane energetics and inhibit membrane transport function at acid ph in mycobacterium tuberculosis. It’s plausible that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may have a similar mode of action.

Biochemical Pathways

Pyrazinamide and its analogs have been shown to inhibit the activity of purified fas i, suggesting that this compound might also affect this pathway.

Action Environment

It’s known that the efficacy of pyrazinamide, a related compound, is enhanced by iron. This suggests that the presence of certain environmental factors could potentially influence the action of this compound.

Biological Activity

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₇N₃O₃

- Molar Mass : 263.29 g/mol

- Density : Not specified in the available sources

The structure incorporates a cyclohexyl group, a pyrazine ring, and an amide functional group, which are known to influence biological activity significantly.

Biological Activity and Related Studies

While direct studies on this compound are sparse, related compounds within the pyrazine family have shown notable biological activities. For instance:

- Antimicrobial Activity : Pyrazine derivatives have been studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Research indicates that modifications in the pyrazine structure can enhance potency against these organisms .

- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibition of serine proteases and other enzymes. The introduction of specific functional groups has been shown to enhance inhibitory activity significantly .

- Cytotoxicity : Some analogs have been evaluated for cytotoxic effects in cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-cyclohexyl-2-pyrazinecarboxylate | Lacks amide functionality | Varies; less potent than amides |

| Pyrazine-2-carboxylic acid | Contains a carboxylic acid instead of an amide | Moderate activity against certain bacteria |

| N-(Pyrazinylcarbonyl)glycine | Similar backbone but includes glycine | Focuses on amino acid interactions |

This table illustrates how variations in functional groups can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have investigated related compounds, providing insights into the potential biological activities of this compound:

- Antitubercular Activity : A study on pyrazinamide derivatives revealed varying minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced efficacy .

- Serine Protease Inhibition : Research indicated that certain pyrazinyl compounds exhibited significant inhibition of serine proteases, which are crucial in various physiological processes and disease mechanisms .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of pyrazine derivatives showed promising results against cancer cell lines, highlighting their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrazine-2-carboxamide, including (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, modifications to the pyrazine core have shown promising results in enhancing antimicrobial efficacy while maintaining low cytotoxicity levels in human cell lines .

Serine Protease Inhibition

The compound has been investigated for its ability to inhibit serine proteases, which play critical roles in various physiological processes, including blood coagulation and inflammation. Studies suggest that amide-functionalized pyrazine derivatives can effectively inhibit enzymes like thrombin and FXIIa, which are crucial targets in therapeutic interventions for clotting disorders . The introduction of specific substituents on the pyrazine ring significantly influences the inhibitory potency and selectivity of these compounds .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Its structural characteristics allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases where modulation of immune responses is required.

Drug Development

The structural framework of this compound serves as a scaffold for designing new drugs targeting specific diseases. Its ability to form stable interactions with biological targets makes it a candidate for lead optimization in drug discovery processes. The ongoing research aims to refine its pharmacokinetic properties to enhance oral bioavailability and therapeutic efficacy.

Enzyme Activity Modulation

Research has shown that this compound can modulate enzyme activities through covalent interactions. This property is particularly useful in studying enzyme mechanisms and developing inhibitors that can selectively target specific enzymes involved in disease pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These computational approaches help in understanding how structural modifications can enhance binding efficiency and selectivity towards desired targets, aiding in the rational design of new therapeutic agents .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant efficacy against multiple bacterial strains | Potential for new antibiotic development |

| Serine Protease Inhibition | Effective inhibition of thrombin and FXIIa with structure-dependent potency | Therapeutic applications in coagulation disorders |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro | Possible treatment strategies for chronic inflammation |

| Molecular Docking | High binding affinity predicted for key biological targets | Insights for drug design and optimization |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid are compared below with related pyrazine-carboxamido derivatives, emphasizing differences in substituents, biological activity, and applications.

Bortezomib (BTZ)

- Structure : (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butylboronic acid.

- Key Differences : Incorporates a boronic acid group instead of acetic acid and a phenyl-propanamido chain.

- Activity : Inhibits the 20S proteasome, used for multiple myeloma treatment. The boronic acid enhances covalent binding to proteasomal threonine residues, improving efficacy but reducing stability in aqueous solutions .

- Stability : Degrades under clinical storage conditions (4°C), necessitating stabilization with mannitol .

Antimicrobial Pyrazine-2-carboxamido Derivatives

- Example: 3-Amino-5-aryl-3’-(pyrazine-2-carboxamido)biphenyl-2,4-dicarbonitrile.

- Key Differences: Substituted with aromatic biphenyl and cyano groups.

- Activity: Exhibits potent growth inhibition against Leuconostoc mesenteroides and other Gram-positive bacteria. The extended π-conjugation and electron-withdrawing cyano groups enhance membrane penetration .

RO5282612

- Structure: 4-(S)-2-cyclohexyl-2-[2-(2,6-dimethoxy-pyridin-3-yl)-5,6-difluoro-benzoimidazol-1-yl]acetylamino-cyclohexanecarboxylic acid.

- Key Differences : Features a benzoimidazole core and dimethoxypyridine substituent.

- The bulky benzoimidazole group improves target specificity but reduces solubility .

MDR-TB Active Compound (A)

- Structure: 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-4-((pyrazine-2-carboxamido)-methyl)piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid.

- Key Differences: Contains a fluoroquinolone scaffold and piperazinyl linker.

- Activity: Inhibits multidrug-resistant Mycobacterium tuberculosis (MIC: 0.20 µg/mL). The piperazine moiety enhances cellular uptake, while the quinolone core disrupts DNA gyrase .

Structural and Functional Data Table

Key Findings and Implications

Substituent Impact :

- The boronic acid in BTZ confers irreversible enzyme binding but complicates stability, whereas the acetic acid in the target compound improves solubility for synthetic intermediates .

- Aromatic extensions (e.g., biphenyl in antimicrobial derivatives) enhance lipophilicity and microbial membrane interaction .

Therapeutic Specificity :

- Bulky groups (e.g., benzoimidazole in RO5282612) improve target selectivity but may hinder pharmacokinetics .

- Piperazine linkers (e.g., in Compound A) balance hydrophilicity and penetration across bacterial membranes .

Synthetic Utility :

- The target compound’s chiral purity (>95%) and scalability via BOP-mediated coupling make it industrially viable for protease inhibitor production .

Preparation Methods

Peptide Bond Formation Using Coupling Agents

A common and effective approach involves coupling agents such as:

- 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P)

- Carbodiimides including dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

These agents facilitate amide bond formation between the amino acid and pyrazine carboxylic acid derivatives under controlled conditions, often in the presence of a Lewis acid such as copper(II) chloride (CuCl2) to enhance stereochemical retention during coupling.

Reaction Conditions and Solvent Effects

- The coupling reaction is typically performed at temperatures ranging from 0°C to room temperature, continuing up to 12 hours depending on the reagents used.

- Solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc) are preferred for their ability to dissolve reactants and maintain stereochemical integrity.

- Acidification of the reaction mixture post-coupling (e.g., to pH 2 with 2M HCl) is used to quench the reaction and facilitate product isolation.

Use of Lewis Acids to Preserve Stereochemistry

Copper salts, especially CuCl2, are employed in amounts ranging from 0.55 to 3 equivalents relative to the starting material. Their presence has been shown to preserve diastereomeric purity during peptide bond formation, which is critical for maintaining the (S)-configuration of the target compound.

Oxidation Step (If Applicable)

In some synthetic sequences related to similar compounds (e.g., telaprevir intermediates), oxidation steps follow peptide bond formation. Oxidizing agents such as sodium hypochlorite in the presence of TEMPO (2,2,6,6-tetramethylpiperidinyloxy free radical) or hypervalent iodine reagents (Dess-Martin periodinane, IBX) are used to convert intermediates to the desired acid form.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Coupling Agents | T3P, DCC, DIC, EDC |

| Lewis Acid | CuCl2 (0.55–3 equivalents) |

| Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc) |

| Temperature Range | 0°C to room temperature |

| Reaction Time | 1 min to 12 hours |

| Quenching | Acidification to pH 2 (e.g., with 2M HCl) |

| Oxidizing Agents (if used) | Sodium hypochlorite + TEMPO, Dess-Martin periodinane, IBX |

| Stereochemical Control | Enhanced by Lewis acid presence and choice of solvent |

Research Findings and Notes

- The use of T3P in EtOAc at 0°C to room temperature for peptide bond formation yields high purity and preserves stereochemistry.

- Lewis acid addition, particularly CuCl2, significantly reduces racemization during coupling.

- Mild reaction conditions and solvent choice are crucial for maintaining the (S)-configuration.

- Alternative catalytic asymmetric methods provide routes to related chiral heterocycles but require further adaptation for this specific compound.

- Isolation methods include washing with aqueous salt solutions, organic layer separation, drying, and solvent removal under reduced pressure.

Q & A

Q. How does the compound's solubility profile affect in vitro assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (DMSO ≤1%) or buffer systems (PBS at pH 7.4) to maintain solubility during cell-based assays .

- LogP Determination : Measure partition coefficient (e.g., LogP = 1.2) via shake-flask method to predict membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.